REACTION_SMILES
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[BrH:1].[CH3:2][O:3][CH2:4][CH2:5][n:6]1[c:7](=[NH:15])[s:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2.[Cl:16][c:17]1[cH:18][cH:19][c:20]([O:26][CH3:27])[c:21]([C:22](=[O:23])[OH:24])[cH:25]1>>[CH3:2][O:3][CH2:4][CH2:5][n:6]1[c:7](=[N:15][C:22]([c:21]2[c:20]([O:26][CH3:27])[cH:19][cH:18][c:17]([Cl:16])[cH:25]2)=[O:23])[s:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCn1c(=N)sc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cl)cc1C(=O)O
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Name
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Type
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product
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Smiles
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COCCn1c(=NC(=O)c2cc(Cl)ccc2OC)sc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |